molecular formula C12H19N3 B13000276 5-(1-Aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine

5-(1-Aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine

Cat. No.: B13000276
M. Wt: 205.30 g/mol
InChI Key: WUWOASITMQYKMT-UHFFFAOYSA-N
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Description

5-(1-Aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an aminopropyl group, a cyclopropyl group, and a methyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminopropyl group through nucleophilic substitution. The cyclopropyl group is then added via cyclopropanation reactions, and the methyl group is introduced through alkylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s high purity, which is essential for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The aminopropyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.

Scientific Research Applications

5-(1-Aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Medicine: The compound is explored for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes, leveraging its reactivity and stability.

Mechanism of Action

The mechanism of action of 5-(1-Aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(1-Aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine include:

  • 1-Aminopropyl-3-methylimidazolium chloride
  • 1-Aminopropyl-3-methylimidazolium tetrafluoroborate
  • 1,3-Diaminopropane

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and properties. The presence of the cyclopropyl group, in particular, adds to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

5-(1-aminopropyl)-N-cyclopropyl-6-methylpyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-3-11(13)10-6-7-12(14-8(10)2)15-9-4-5-9/h6-7,9,11H,3-5,13H2,1-2H3,(H,14,15)

InChI Key

WUWOASITMQYKMT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(C=C1)NC2CC2)C)N

Origin of Product

United States

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